Iso-Fludelone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. This compound binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, this compound exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Applications De Recherche Scientifique
Quantitative Analysis in Clinical Trials
Iso-fludelone, a third-generation epothilone B analogue, has shown promise as an anticancer drug. Christner et al. (2014) developed an LC-MS/MS assay for quantitating this compound in human plasma, which is crucial for phase I clinical trials. This method offers sensitive, accurate, and precise measurements, important for evaluating the drug's pharmacokinetics and efficacy in clinical samples (Christner et al., 2014).
Antineoplastic Activities
This compound exhibits significant antineoplastic activities. It binds to tubulin, induces microtubule polymerization, stabilizes microtubules, and inhibits cell division, leading to G2/M arrest and apoptosis. Its enhanced stability, water solubility, potency, and reduced toxicity make it superior to earlier generations of epothilones. Notably, it is not a substrate of P-glycoprotein, a multidrug resistance pump, enhancing its efficacy against cancer cells (Definitions, 2020).
Therapeutic Efficacy in Xenograft Models
Studies by Chou et al. (2011, 2008) demonstrated this compound's remarkable therapeutic efficacy in various human xenograft models in mice, including breast, colon, leukemia, ovarian, lung, and neuroblastoma tumors. It achieved complete tumor remission and strongly suppressed drug-resistant and refractory xenograft tumors, highlighting its potential as a superior cancer therapeutic agent (Chou et al., 2011), (Chou et al., 2008).
Combination Therapy Research
Research by Zhang et al. (2016) investigated the synergistic effects of combining fludelone with panaxytriol against breast cancer cell lines. This study provided valuable insights into the potential of this compound in combination therapies (Zhang et al., 2016).
Comparative Efficacy Studies
Wu et al. (2005) explored this compound's efficacy compared to other epothilone analogs in multiple myeloma models. The study highlighted its significant antitumor activity, G2/M phase arrest, and apoptosis induction, distinguishing it as a promising agent for myeloma therapy (Wu et al., 2005).
Propriétés
Formule moléculaire |
C27H36F3NO6 |
---|---|
Poids moléculaire |
527.57305 |
Apparence |
Solid powder |
Synonymes |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.